molecular formula C13H13FO2S B2422360 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol CAS No. 1158302-59-0

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol

Cat. No.: B2422360
CAS No.: 1158302-59-0
M. Wt: 252.3
InChI Key: FYZXGKPDHBYWNC-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol is an organic compound with the molecular formula C13H13FO2S and a molecular weight of 252.3 g/mol. This compound features a fluorine atom, a furan ring, and a thioether linkage, making it a unique structure in organic chemistry.

Scientific Research Applications

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.

Future Directions

The future directions for “1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol” and similar compounds could involve further exploration of their antibacterial properties . The development of new, safe chemical entities with diverse mechanisms of action that target both resistant and sensitive bacterial strains at once is a promising approach in antimicrobial research .

Preparation Methods

The synthesis of 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a furan ring is introduced to a fluorinated phenyl thioether precursor. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and the thioether linkage can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. The thioether linkage and furan ring contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol can be compared to other similar compounds such as:

    1-{3-Fluoro-4-[(2-thienylmethyl)thio]phenyl}ethanol: Similar structure but with a thiophene ring instead of a furan ring.

    1-{3-Fluoro-4-[(2-pyridylmethyl)thio]phenyl}ethanol: Contains a pyridine ring, which can alter its reactivity and biological activity.

    1-{3-Fluoro-4-[(2-benzylthio)phenyl}ethanol: Features a benzyl group, which can affect its solubility and interaction with biological targets.

These comparisons highlight the unique properties of this compound, particularly its balance of stability and reactivity due to the presence of the furan ring and fluorine atom.

Properties

IUPAC Name

1-[3-fluoro-4-(furan-2-ylmethylsulfanyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2S/c1-9(15)10-4-5-13(12(14)7-10)17-8-11-3-2-6-16-11/h2-7,9,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZXGKPDHBYWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)SCC2=CC=CO2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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